molecular formula C9H11NOSi B12596188 4-[Hydroxy(dimethyl)silyl]benzonitrile CAS No. 609353-70-0

4-[Hydroxy(dimethyl)silyl]benzonitrile

Cat. No.: B12596188
CAS No.: 609353-70-0
M. Wt: 177.27 g/mol
InChI Key: XRSDMDRANDFFIW-UHFFFAOYSA-N
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Description

4-[Hydroxy(dimethyl)silyl]benzonitrile is an organosilicon compound characterized by the presence of a hydroxy group, two methyl groups attached to a silicon atom, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Hydroxy(dimethyl)silyl]benzonitrile typically involves the reaction of 4-cyanophenol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[Hydroxy(dimethyl)silyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxy group under basic conditions.

Major Products

    Oxidation: Formation of 4-[Oxidized(dimethyl)silyl]benzonitrile.

    Reduction: Formation of 4-[Hydroxy(dimethyl)silyl]benzylamine.

    Substitution: Formation of various substituted benzonitrile derivatives.

Scientific Research Applications

4-[Hydroxy(dimethyl)silyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.

    Biology: Potential use in the development of silicon-based biomolecules.

    Medicine: Investigated for its potential as a precursor in drug synthesis.

    Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[Hydroxy(dimethyl)silyl]benzonitrile depends on the specific reaction or application. In general, the hydroxy group can act as a nucleophile, participating in various chemical reactions. The silicon atom, with its unique properties, can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzonitrile: Lacks the silicon moiety, making it less versatile in certain applications.

    4-[Methoxy(dimethyl)silyl]benzonitrile: Similar structure but with a methoxy group instead of a hydroxy group, affecting its reactivity.

Uniqueness

4-[Hydroxy(dimethyl)silyl]benzonitrile stands out due to the presence of both a hydroxy group and a silicon atom, providing unique reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and uses in various fields.

Properties

CAS No.

609353-70-0

Molecular Formula

C9H11NOSi

Molecular Weight

177.27 g/mol

IUPAC Name

4-[hydroxy(dimethyl)silyl]benzonitrile

InChI

InChI=1S/C9H11NOSi/c1-12(2,11)9-5-3-8(7-10)4-6-9/h3-6,11H,1-2H3

InChI Key

XRSDMDRANDFFIW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)C#N)O

Origin of Product

United States

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